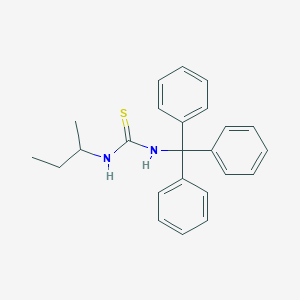

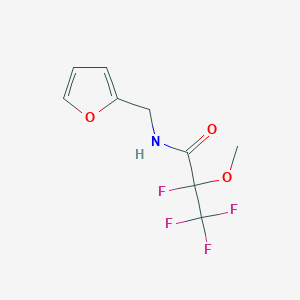

![molecular formula C20H21NO2 B5554194 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone often involves intricate organic synthesis techniques. For example, the synthesis of related quinoline derivatives can be achieved through methods such as iron-catalyzed intramolecular C(sp(2))-N cyclization, which is an efficient protocol for synthesizing substituted pyrrolo[1,2-a]quinoxalines from specific ethanone oximes through N-O bond cleavage and intramolecular directed C-H arylation reactions in acetic acid (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class can be characterized by various spectroscopic methods. For instance, the structural features and spectroscopic properties of related phenylmethanones have been extensively studied, revealing insights into their electronic absorption, excitation, and fluorescence properties in different solvents, supported by quantum chemistry calculations (Al-Ansari, 2016).

Chemical Reactions and Properties

Chemical reactions involving 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone and its analogs can be quite diverse, including oxidative ring expansions, cyclizations, and substitutions. For example, gold-catalyzed oxidative ring expansion of alkynyl quinols has been developed as a strategy for synthesizing functionalized tropone derivatives, demonstrating the compound's reactivity and potential for generating various structural motifs (Zhao et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including their thermal and optical characteristics, can be determined through experimental studies. For example, organic single crystals related to this compound class have been grown and analyzed, revealing their spectral, optical, thermal, surface analysis, and third-order nonlinear optical properties, which are essential for applications in optical materials (Loh et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone derivatives can be explored through various chemical reactions and mechanistic studies. For instance, the reaction of certain pyrone carboxylic acids with diamines, yielding quinoxalinone derivatives, provides insights into the compound's reactivity and potential for forming complex heterocyclic structures (Obydennov & Sosnovskikh, 2015).

科学的研究の応用

Anti-Cancer Applications

A newly synthesized derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibits high antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, blocking the cell cycle in the G(2)/M phase, and potentially inducing cell death by apoptosis (L. D. Via et al., 2008).

Catalytic Applications

Another study involves the catalytic oxidation of hydrocarbons to alcohols, ketones, and quinones using Oxone and a complex containing 1,4,7-trimethyl-1,4,7-triazacyclononane. This process efficiently oxidizes benzene to p-quinone among other transformations, suggesting potential applications in synthetic chemistry and industrial processes (G. B. Shul’pin et al., 2012).

Corrosion Inhibition

Quinoxalin-6-yl derivatives, including compounds structurally related to the query compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. These studies reveal the potential of such compounds in protecting metal surfaces against corrosion, which is vital for extending the lifespan of metal structures in corrosive environments (L. Olasunkanmi et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-phenyl-2-[(2,2,4-trimethyl-1H-quinolin-6-yl)oxy]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-14-12-20(2,3)21-18-10-9-16(11-17(14)18)23-13-19(22)15-7-5-4-6-8-15/h4-12,21H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCMAUNNDBFXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-[(2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)oxy]ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)